

# Technical Guide: Synthesis and Characterization of $\alpha$ -Hydroxylopatadine

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## Compound of Interest

Compound Name: *alpha-Hydroxylopatadine*

CAS No.: 1331822-32-2

Cat. No.: B1146763

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## Executive Summary

$\alpha$ -Hydroxylopatadine (Chemical Name: (Z)-2-(11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)-2-hydroxyacetic acid) is a primary oxidative metabolite and a specified impurity of Olopatadine Hydrochloride. Structurally, it differs from the parent drug by the presence of a hydroxyl group at the

$\alpha$ -position of the acetic acid side chain.

Control of this species is critical for regulatory compliance (USP/EP limits typically <0.15%). This guide provides a robust, scalable synthetic route designed for the generation of high-purity reference standards (>98% HPLC) required for analytical method validation and toxicological profiling.

Key Chemical Attributes:

- CAS No: 1331668-21-3 (HCl salt)[1]
- Molecular Formula:

- Molecular Weight: 353.41 g/mol (Free Base)
- Stereochemistry: Z-isomer (olefin); Racemic at the -hydroxy position (unless chirally resolved).

## Retrosynthetic Analysis

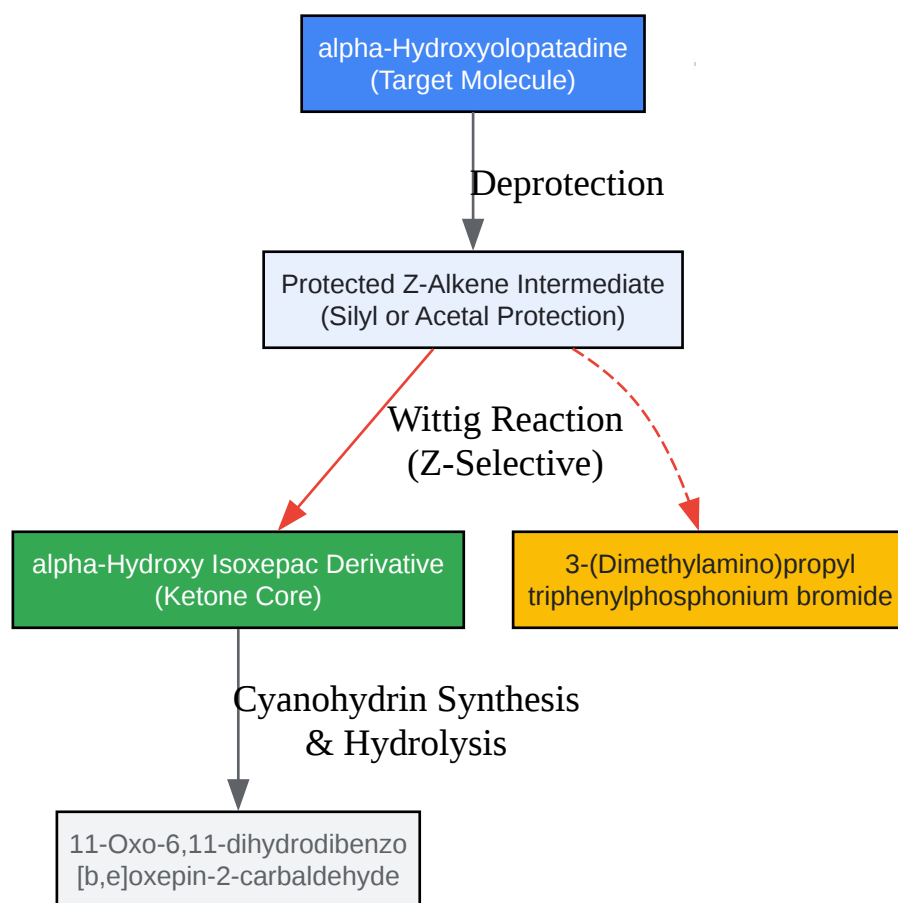
The strategic disconnection relies on preserving the sensitive Z-alkene geometry while introducing the polar

-hydroxy functionality. A convergent approach is adopted, utilizing a modified Wittig Olefination on a pre-functionalized core.

## Strategic Disconnections

- C11=C1' Double Bond: Disconnected via Wittig reaction. This separates the molecule into the Dibenzoxepinone Core and the Dimethylaminopropyl Side Chain.
- -Hydroxy Acid Moiety: The glycolic acid side chain is prone to side reactions during the strong base conditions of the Wittig reaction. Therefore, it is installed prior to olefination but protected as a dioxolanone or silyl ether to prevent chelation or degradation.

## Retrosynthetic Tree (DOT Visualization)



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Figure 1: Retrosynthetic strategy highlighting the convergent Wittig assembly.

## Synthesis Protocols

The synthesis is divided into two phases: Construction of the

-hydroxy core (Phase A) and the Wittig Olefination (Phase B).

### Phase A: Synthesis of the -Hydroxy Core

Objective: Transform the 2-carbaldehyde precursor into the protected

-hydroxy acid core. Precursor: 11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-2-carbaldehyde (derived from Isoxepac via reduction/oxidation or formylation).

#### Step A1: Cyanosilylation and Hydrolysis

This step installs the

-hydroxy acid functionality via a mandelic acid-type synthesis.

- Reagents: Trimethylsilyl cyanide (TMSCN), ZnI (catalyst), DCM, followed by HCl/AcOH.
- Protocol:
  - Dissolve the aldehyde (1.0 eq) in anhydrous DCM under .
  - Add ZnI (0.1 eq) followed by dropwise addition of TMSCN (1.2 eq) at 0°C.
  - Stir at RT for 4 hours (Monitor TLC for disappearance of aldehyde).
  - Hydrolysis: Concentrate the mixture. Redissolve in glacial acetic acid/conc. HCl (1:1) and reflux for 2 hours to convert the nitrile to the carboxylic acid.
  - Workup: Pour into ice water, extract with EtOAc. Wash with brine, dry over NaSO .
  - Yield: ~75-80% of the -hydroxy acid (racemic).

## Step A2: Protection (Critical)

To survive the Wittig base, the hydroxyl and carboxyl groups are protected as an acetonide (dioxolanone) or silyl ester/ether.

- Chosen Method: Acetonide formation (2,2-dimethyl-1,3-dioxolan-4-one derivative).
- Reagents: 2,2-Dimethoxypropane, p-TsOH (cat.), Acetone.
- Protocol: Reflux the

-hydroxy acid in acetone/2,2-dimethoxypropane with p-TsOH for 6 hours. Neutralize with , concentrate, and purify via silica gel chromatography.

## Phase B: Wittig Olefination & Deprotection

Objective: Install the dimethylaminopropyl chain with Z-selectivity.

### Step B1: Wittig Reaction

- Reagents: [3-(Dimethylamino)propyl]triphenylphosphonium bromide (Wittig Salt), NaH (60% dispersion) or n-BuLi, anhydrous THF.
- Protocol:
  - Ylide Formation: In a flame-dried flask under Argon, suspend the Wittig salt (1.5 eq) in dry THF. Cool to 0°C. Add NaH (3.0 eq) portion-wise (or n-BuLi dropwise). The solution turns bright orange (ylide formation). Stir for 1 hour.
  - Addition: Add the Protected Core (from Step A2, 1.0 eq) dissolved in THF dropwise to the ylide solution at 0°C.
  - Reaction: Allow to warm to RT and reflux for 8–12 hours. The Z/E ratio is typically favored by unstabilized ylides and salt-free conditions, though Olopatadine synthesis often requires careful optimization or subsequent isomerization.
  - Quench: Cool to 0°C, quench with water. Adjust pH to ~2 (to protonate the amine and keep it in aqueous phase), wash with ether (removes ). Basify aqueous layer to pH 10, extract with EtOAc (extracts product).

### Step B2: Global Deprotection

- Reagents: 1N HCl, THF/Water.
- Protocol:
  - Dissolve the intermediate in THF/1N HCl (1:1).
  - Stir at 40°C for 2 hours (cleaves the acetonide/protecting groups).

- Purification: The crude product is often a Z/E mixture. Purify via Preparative HPLC (C18, Ammonium Formate buffer) to isolate the Z-isomer.
- Salt Formation: Dissolve the free base in acetone, add conc. HCl dropwise to precipitate -Hydroxyolopatadine Hydrochloride.

## Characterization & Analytical Validation

### Nuclear Magnetic Resonance (NMR)

The diagnostic signals distinguish the metabolite from the parent drug (Olopatadine).

Nucleus	Chemical Shift ( , ppm)	Multiplicity	Assignment	Diagnostic Note
H	5.65	t (J=7 Hz)	=CH-CH -	Z-Alkene proton (Characteristic)
H	4.95	s	-CH(OH)-	-Methine (Absent in Olopatadine)
H	2.75	s (6H)	-N(CH )	Dimethylamino group
H	3.10-3.50	m	-CH -N	Propyl chain methylene
H	5.20	s (broad)	-OH	-Hydroxyl (D O exchangeable)
C	72.5	-	C-OH	-Carbon (Shifted from ~40 ppm in parent)
C	174.2	-	COOH	Carboxylic Acid

## Mass Spectrometry (HRMS)

- Ionization: ESI (+)

- Parent Ion [M+H]

: Calculated: 354.1705 | Observed: 354.1702

- Fragment Ions:

- 336.1 ([M+H] - H  
O): Loss of hydroxyl group.
- 309.1 ([M+H] - COOH): Decarboxylation (common in  
-hydroxy acids).

## HPLC Purity Method[4]

- Column: C18 (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5  
m)

- Mobile Phase A: 0.1% Formic Acid in Water

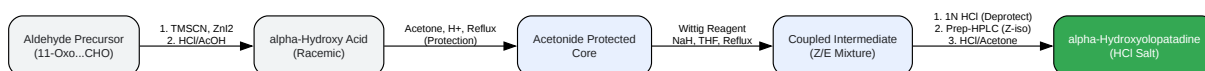
- Mobile Phase B: Acetonitrile

- Gradient: 10% B to 60% B over 20 min.

- Retention Time:

-Hydroxylopatadine elutes earlier than Olopatadine (RRT ~0.85) due to increased polarity.

## Pathway Visualization Reaction Workflow



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Figure 2: Step-by-step synthetic workflow from the aldehyde precursor to the final salt.[2]

## Scientific Integrity & Safety

- Stereochemical Control: The Wittig reaction produces a mixture of E/Z isomers (typically 30:70 to 40:60). Isolation of the Z-isomer is mandatory for matching the pharmaceutical

standard. Isomerization using UV light or acid catalysis can enrich the Z-isomer equilibrium.

- Impurity Profile: The

-hydroxy impurity is a potential degradant under oxidative stress. Its synthesis allows for "spiking" studies in stability testing.

- Safety: TMSCN is highly toxic (cyanide source). All reactions involving TMSCN must be performed in a well-ventilated fume hood with appropriate cyanide antidote kits available.

## References

- United States Pharmacopeia (USP). Olopatadine Hydrochloride Monograph. USP 43-NF 38.

-hydroxy impurity).[1][3]

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## Sources

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